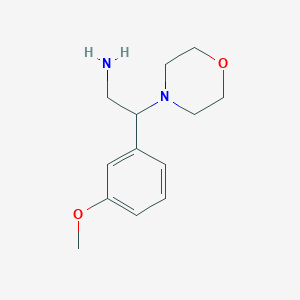

2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-2-morpholin-4-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-16-12-4-2-3-11(9-12)13(10-14)15-5-7-17-8-6-15/h2-4,9,13H,5-8,10,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKBHBNFLTVSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CN)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine typically involves the following steps:

Formation of the Intermediate: The initial step involves the formation of an intermediate compound, often through a nucleophilic substitution reaction.

Reduction and Cyclization: The intermediate is then reduced and cyclized to form the morpholine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, H2SO4

Reduction: NaBH4, LiAlH4, H2/Pd

Substitution: NaCN, KOH, HCl

Major Products

Oxidation: Ketones, Carboxylic acids

Reduction: Alcohols, Amines

Substitution: Various substituted derivatives

Scientific Research Applications

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

- Antiviral Activity : Similar compounds have shown efficacy against various viral infections, including filoviruses such as Ebola and Marburg viruses. The potential mechanism involves inhibiting viral entry into host cells, suggesting that 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine may possess antiviral properties.

- Neuroprotective Effects : Research on related morpholine derivatives indicates potential neuroprotective effects, which could be beneficial in treating neurological disorders.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-1-(4-morpholinyl)ethanone | Morpholine ring | Exhibits neuroprotective effects |

| N-[2-[4-(dimethylamino)ethyl]-phenyl]acetamide | Dimethylamino group | Known for analgesic properties |

| 4-[4-(trifluoromethyl)phenyl]piperidine | Piperidine ring | Potent antagonist in certain receptor types |

| 2-[4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | Dioxaborolane structure | Used in targeted drug delivery systems |

This comparison highlights the distinct characteristics that differentiate this compound within medicinal chemistry contexts.

Case Studies

Several case studies have explored the biological activity of related aminomethyl compounds:

- Ebola and Marburg Virus Inhibition : A study demonstrated that certain aminomethylbenzamide derivatives exhibited significant antiviral activity against both Ebola and Marburg viruses. Compounds showed EC50 values below 10 μM, indicating strong efficacy against these viruses.

- Neuroprotective Effects : Research on morpholine derivatives has indicated potential neuroprotective effects, suggesting a possible therapeutic application for neurological disorders.

Pharmacodynamics and Toxicology

Understanding the pharmacodynamics is crucial for assessing the therapeutic potential of this compound. Key areas of focus include:

- Receptor Binding : Identifying specific receptors involved in its action.

- Metabolic Stability : Evaluating how the compound is metabolized in vivo.

Toxicological assessments are also essential to ensure safety profiles before clinical applications.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Morpholine vs. Thiomorpholine

Replacing the oxygen atom in morpholine with sulfur (thiomorpholine) increases lipophilicity and resistance to oxidative metabolism, as seen in antifungal derivatives .

Halogen Substituents

Methoxy Positioning

The 3-methoxy group in the parent compound optimizes electronic effects for TAAR1 binding, whereas 4-methoxy analogues (e.g., in ) show divergent activities, likely due to steric hindrance .

Biological Activity

2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxyphenyl group and a morpholine ring, which contribute to its biological activity. The presence of the methoxy group can enhance lipophilicity and modulate interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N2O |

| Molecular Weight | 219.31 g/mol |

| LogP | 2.5 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The morpholine moiety may facilitate binding to target proteins, while the methoxyphenyl group can influence the compound's pharmacokinetic properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit antitumor properties. For instance, analogs with similar structural features have shown efficacy against various cancer cell lines, suggesting a potential role in cancer therapy.

Case Study:

A study evaluated the efficacy of morpholine-containing compounds against human colon cancer cell lines. The results indicated that these compounds could inhibit cell proliferation significantly, with IC50 values in the low micromolar range.

Neuroprotective Effects

Research has also suggested that morpholine derivatives may possess neuroprotective effects. Compounds with similar structures have been shown to modulate neurotransmitter levels and exhibit antioxidant properties.

Case Study:

In a model of neurodegeneration, a related compound demonstrated the ability to reduce oxidative stress markers and improve cognitive function in treated animals, indicating potential therapeutic applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the methoxy group or morpholine ring can lead to variations in potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Replacement of methoxy | Alters lipophilicity |

| Variation in morpholine | Affects receptor binding |

Q & A

Q. What are the common synthetic routes for 2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical approach involves condensation reactions between substituted ketones and amines. For example, analogous morpholine-containing compounds are synthesized via base-catalyzed condensation (e.g., NaOH in ethanol at elevated temperatures) followed by cyclization or functionalization steps . Reaction optimization can include varying solvent systems (e.g., ethanol vs. DMF), temperature control (reflux vs. microwave-assisted heating), and stoichiometric adjustments to intermediates like guanidine nitrate, as seen in pyrimidine-amine syntheses . Monitoring reaction progress via TLC or HPLC ensures intermediate purity before final purification via recrystallization or column chromatography.

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming the amine and methoxyphenyl groups. For example, the morpholine ring protons resonate as a multiplet near δ 3.6–3.8 ppm, while the methoxy group appears as a singlet at δ ~3.7–3.8 ppm. Aromatic protons from the 3-methoxyphenyl moiety show splitting patterns consistent with substitution .

- High-Resolution Mass Spectrometry (HRMS) : HRMS validates the molecular formula (e.g., [M+H] or [M-Cl] ions for hydrochloride salts). Discrepancies >5 ppm between observed and calculated masses suggest impurities or incorrect assignments .

- Infrared (IR) Spectroscopy : Key stretches include N–H (amine, ~3300 cm), C–O (methoxy, ~1250 cm), and morpholine C–N/C–O (~1100 cm) .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets like Trace Amine-Associated Receptor 1 (TAAR1)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into TAAR1’s active site (PDB ID: 7L1Q). Focus on hydrogen bonding with residues (e.g., Asp103) and hydrophobic interactions with aromatic pockets .

- Molecular Dynamics (MD) Simulations : Run 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Calculate binding free energies via MM/PBSA or MM/GBSA methods. Compare results with known TAAR1 agonists (e.g., LK00764) to validate predicted affinity .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, topological polar surface area, and electron-donating/withdrawing effects of substituents .

Q. What strategies resolve contradictions in pharmacological data across different studies (e.g., varying IC values or conflicting target selectivity)?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293-TAAR1 vs. primary neurons), buffer conditions (pH, ion concentrations), and readouts (cAMP vs. β-arrestin recruitment). For example, discrepancies in TAAR1 activation may arise from differences in G protein coupling assays .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may interfere with results. For instance, morpholine ring oxidation or methoxy group demethylation could alter activity .

- Orthogonal Validation : Confirm target engagement using techniques like SPR (surface plasmon resonance) for binding affinity and CRISPR/Cas9 knockout models to verify on-target effects .

Q. How can enantiomeric purity be ensured during synthesis, and what impact does stereochemistry have on biological activity?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers. Optimize mobile phases (e.g., hexane:isopropanol with 0.1% diethylamine) for baseline resolution .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (TD-DFT calculations) .

- Biological Impact : Test enantiomers in parallel assays. For example, (S)-enantiomers of similar amines show 10–100× higher TAAR1 affinity than (R)-forms due to steric hindrance in the binding pocket .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.